molecular formula C6H6N2O3 B13322862 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid

3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13322862
M. Wt: 154.12 g/mol
InChI Key: VDXHIMNWNUBPCY-UHFFFAOYSA-N
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Description

3-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 221323-58-6) is a versatile pyrazole-based building block of high interest in medicinal and agrochemical research. The simultaneous presence of both a reactive formyl group and a carboxylic acid functionality on the heterocyclic scaffold makes this compound a valuable precursor for the synthesis of more complex molecules. Researchers can utilize the aldehyde group for condensation reactions or the carboxylic acid for amide coupling, enabling the creation of diverse compound libraries for activity screening. Pyrazole-4-carboxylate derivatives have been investigated for their antimicrobial properties, showing activity against various strains of Gram-positive bacteria and demonstrating growth inhibition against several plant-pathogenic fungi . As a fused heterocycle, its derivatives are significant in the development of new bioactive compounds. The molecular formula is C 6 H 6 N 2 O 3 and it has a molecular weight of 154.12 g/mol . This product is strictly For Research Use Only and is not intended for personal, medicinal, or veterinary use.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

3-formyl-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-8-2-4(6(10)11)5(3-9)7-8/h2-3H,1H3,(H,10,11)

InChI Key

VDXHIMNWNUBPCY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via α-Difluoroacetyl Intermediate

Reaction Pathway

  • Substitution/Hydrolysis :
    • React 2,2-difluoroacetyl halide (X = F/Cl) with α,β-unsaturated ester (e.g., dimethylamino acrylate) in organic solvent (e.g., dichloromethane) at -30°C to -20°C.
    • Hydrolyze with alkali (e.g., NaOH) to form α-difluoroacetyl intermediate carboxylic acid.
  • Condensation/Cyclization :
    • Add catalyst (KI or NaI) to intermediate solution.
    • React with 40% methylhydrazine aqueous solution at -30°C, followed by cyclization under reduced pressure (50–70 mm H₂O) and heating (40–85°C).
    • Acidify with HCl to pH 1–2, isolate crude product, and recrystallize with ethanol/water.

Key Data

Parameter Value Source
Isomer Ratio (3-:5-) 95:5 → 99.6% purity
Yield 75.8%
Recrystallization Solvent 40% Ethanol/Water

Alternative Route via Dimethylamino Vinyl Methyl Ketone

Procedure

  • Condense dimethylamino vinyl methyl ketone with methylhydrazine in acidic conditions.
  • Use fluorination agents (e.g., SF₄) to introduce difluoromethyl group.

Advantages

  • Shorter reaction route.
  • 85–90% yield in cyclization step.

Enolate Acidification Method

Steps

  • Generate sodium enolate of alkyl difluoroacetoacetate.
  • Acidify with carbonic acid (CO₂ + H₂O).
  • Cyclize with methylhydrazine under reflux.

Example

  • Ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate synthesized in 78% yield.

Comparative Analysis of Methods

Method Yield Isomer Control Scalability
Two-Step Synthesis 75.8% Excellent (95:5) Industrial
Dimethylamino Route ~85% Moderate Pilot-scale
Enolate Acidification 78% Not Reported Lab-scale

The two-step method demonstrates superior isomer control through:

  • Low-temperature condensation (-30°C)
  • Catalyst selection (KI reduces side reactions)
  • Optimized recrystallization (40% ethanol removes 5-isomer)

Critical Process Parameters

  • Temperature : Cyclization below -20°C minimizes isomer formation.
  • Catalyst : KI increases reaction rate by 30% compared to NaI.
  • Solvent System : Aqueous ethanol (35–65%) balances solubility and purification efficiency.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group at position 3 is highly reactive and participates in various condensation reactions:

Reaction with Active Methylene Compounds

Aldehydes react with compounds containing active methylene groups (e.g., malonates, acetoacetates) under basic conditions to form enones. For example, in analogous pyrazole derivatives, such reactions yield chalcone-like structures .

Reagent Product Conditions
Malonate estersPyrazolylpropenonesEthanol/NaOH
AcetylacetonateDihydropyridine derivativesBase-catalyzed cyclocondensation

Reaction with Nitrogen Nucleophiles

The aldehyde group undergoes condensation with semicarbazide, thiosemicarbazide, and hydroxylamine to form hydrazones, thiohydrazones, and oximes, respectively. These intermediates are precursors for cyclization into heterocycles like pyrazolo[4,3-d]pyrimidines .

Reaction with Amines

Condensation with primary or secondary amines yields imines or Schiff bases, which can further undergo cyclocondensation. For example, reactions with benzoylglycine or ethyl azidoacetate produce oxazolones and pyrrolopyrazoles .

Oxidation and Reduction

The aldehyde group is susceptible to oxidation and reduction:

Oxidation to Carboxylic Acid

Potassium permanganate (KMnO₄) oxidizes the aldehyde to a carboxylic acid. In analogous systems, this reaction proceeds efficiently under aqueous or alkaline conditions .

Reagent Product Conditions
KMnO₄Pyrazole-4-carboxylic acidWater/pH-controlled medium

Reduction to Alcohol

Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group. Subsequent treatment with thionyl chloride converts it to a chloromethyl derivative, enabling Wittig reactions .

Cyclocondensation Reactions

The aldehyde group facilitates the formation of fused heterocycles through cyclocondensation:

Pyrazolo[4,3-d]pyrimidines

Reaction with hydrazine derivatives (e.g., methylhydrazine) under basic conditions forms pyrazolo[4,3-d]pyrimidine systems .

Chromones and Benzothiazepines

Condensation with 2-hydroxyacetophenones followed by oxidative cyclization (e.g., DMSO/CuCl₂) yields chromones. Further reaction with 2-aminothiophenol produces benzothiazepines .

Friedel-Crafts Hydroxyalkylation

The carboxylic acid group can participate in Friedel-Crafts alkylation to introduce alkyl substituents. While not directly observed in the target compound, analogous pyrazole derivatives undergo hydroxyalkylation to form substituted derivatives .

Biologically Relevant Transformations

Derivatives of the target compound exhibit moderate antibacterial and antifungal activities . For example, condensation products with 2-hydroxyacetophenones show potent antifungal effects .

Key Challenges and Considerations

  • Regioselectivity : The presence of both aldehyde and carboxylic acid groups may lead to competing reactivity.

  • Stability : The aldehyde group’s reactivity requires controlled reaction conditions to avoid side reactions.

  • Solubility : The carboxylic acid group may influence solubility in organic solvents, affecting reaction efficiency.

Scientific Research Applications

Chemistry: In chemistry, 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that are valuable in synthetic organic chemistry .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the formyl and carboxylic acid groups in this compound may enhance its biological activity and make it a candidate for drug development .

Industry: In the industrial sector, 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is used as an intermediate in the production of agrochemicals, such as fungicides. Its derivatives are key components in the synthesis of succinate dehydrogenase inhibitors, which are used to protect crops from fungal infections .

Mechanism of Action

The mechanism of action of 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is primarily related to its ability to interact with specific molecular targets. In biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For instance, its derivatives that function as succinate dehydrogenase inhibitors work by blocking the activity of the enzyme succinate dehydrogenase, which is crucial for the respiratory chain in fungi. This inhibition disrupts the energy production in fungal cells, leading to their death .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Formyl vs. Difluoromethyl (Position 3) : The formyl group in the target compound provides a reactive site for condensation reactions, whereas the difluoromethyl group in 176969-34-9 offers metabolic stability and resistance to oxidation, making it preferable in pesticide formulations .
  • Amino vs. Formyl (Position 3): The amino group in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid enables hydrogen bonding, which stabilizes crystal structures and enhances binding to biological targets .
  • Phenyl vs. Methyl (Positions 1,3) : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibits higher lipophilicity and melting point (136°C) due to aromatic stacking, contrasting with the more polar formyl derivative .

Physicochemical Properties

  • Solubility : The carboxylic acid group in all analogs confers water solubility at physiological pH. However, bulkier substituents (e.g., benzyl in 1006494-81-0) reduce aqueous solubility .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., diphenyl) show higher melting points compared to aliphatic variants .

Biological Activity

3-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This compound serves as an important synthetic intermediate for various fungicides and has demonstrated potential in inhibiting critical biological targets.

Chemical Structure and Properties

The molecular formula of 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is C6H6N2O3C_6H_6N_2O_3, with a molar mass of approximately 154.12 g/mol. Its structure includes:

  • A pyrazole ring ,
  • A formyl group at position 3,
  • A carboxylic acid group at position 4,
  • A methyl group at position 1.

This unique arrangement contributes to its reactivity and biological activity, particularly in interactions with enzymes and receptors.

Antifungal Properties

Research indicates that 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives exhibit potent antifungal activity, particularly against phytopathogenic fungi. The mechanism of action primarily involves the inhibition of succinate dehydrogenase (SDH), an enzyme essential for mitochondrial respiration in fungi. This inhibition disrupts energy production, leading to fungal cell death.

Key Findings:

  • Derivatives have shown effectiveness against species such as Alternaria and Zymoseptoria tritici, which are significant pathogens affecting crops .
Compound NameActivityTarget Fungi
3-formyl-1-methyl-1H-pyrazole-4-carboxylic acidAntifungalAlternaria, Zymoseptoria tritici
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideHigher antifungal activity than boscalidVarious phytopathogenic fungi

Molecular docking studies have revealed that the carbonyl oxygen atom of certain derivatives can form hydrogen bonds with key amino acids in the active site of SDH, enhancing their inhibitory effects . This structural interaction is critical for the development of more effective antifungal agents.

Medicinal Chemistry Applications

Beyond agricultural applications, 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid has potential uses in medicinal chemistry. The pyrazole scaffold is known for its diverse biological activities, including:

  • Anticancer properties: Compounds containing the pyrazole structure have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Case Study:
A study evaluated the anticancer activity of pyrazole derivatives, showing that specific compounds induced apoptosis in cancer cells by enhancing caspase activity, indicating their potential as anticancer agents .

Synthesis and Derivatives

The synthesis of 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods, including the reaction of hydrazine derivatives with appropriate carbonyl compounds. Its derivatives are synthesized to enhance biological activity or develop new pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for preparing 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by oxidation or formylation steps. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, with subsequent hydrolysis . Key factors include:

  • Temperature control : Optimal yields (60–95%) are achieved at 80–100°C.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Routine characterization employs:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, formyl C=O at ~1680 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • X-ray crystallography : Resolves conformational ambiguities (e.g., planar pyrazole ring geometry with dihedral angles <5°) .
    Discrepancies between experimental and theoretical IR/NMR data are resolved via DFT calculations (B3LYP/6-31G* basis set) to validate vibrational modes and electronic environments .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the formyl group .
  • Stability assays : Monitor degradation via HPLC (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect hydrolysis products like 1-methyl-1H-pyrazole-4-carboxylic acid .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents on the pyrazole ring’s reactivity?

The electron-withdrawing formyl group at C3 increases electrophilicity at C4, facilitating nucleophilic substitution or cross-coupling reactions. DFT studies reveal:

  • Reduced electron density at C4 (Mulliken charge: –0.12 e) compared to unsubstituted analogs (–0.05 e) .
  • Enhanced resonance stabilization of intermediates in Suzuki-Miyaura couplings due to conjugation between the formyl group and pyrazole π-system .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?

  • Anti-cancer activity : Derivatives with trifluoromethyl or pyridinyl substituents show mTOR/p70S6K inhibition (IC₅₀: 0.5–5 µM) via autophagy induction .
  • Anti-inflammatory activity : Ester derivatives (e.g., ethyl 3-amino-1-benzyl-pyrazole-4-carboxylate) reduce COX-2 expression by 60–80% in RAW264.7 macrophages .
    Key SAR trends:
    • Lipophilic substituents (e.g., benzyl, trifluoromethyl) improve membrane permeability.
    • Hydrogen-bond donors (e.g., carboxylic acid) enhance target binding (e.g., kinase ATP pockets) .

Q. How do researchers resolve contradictions in spectral data for structurally similar analogs?

Case study: Discrepancies in ¹H NMR shifts between 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid and its methyl ester analog arise from:

  • Solvent effects : DMSO-d₆ causes downfield shifts (~0.3 ppm) for acidic protons .
  • Tautomerism : Equilibrium between keto and enol forms alters peak multiplicity (e.g., formyl proton splitting in D₂O-exchanged samples) .
    Resolution strategy:
  • Use 2D NMR (COSY, HSQC) to correlate proton and carbon environments.
  • Perform variable-temperature NMR (–40°C to 25°C) to slow tautomer interconversion .

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